Articaine hydrochloride, (S)-
Description
Contextualization within Local Anesthetic Chemistry and Pharmacology Research
Articaine (B41015) hydrochloride is classified as an amide-type local anesthetic. wikipedia.orgmidas-pharma.com Its molecular structure is unique among this class due to the presence of a thiophene (B33073) ring instead of the more common benzene (B151609) ring. wikipedia.orgvivarep.com This thiophene ring increases the lipid solubility of the molecule, which is thought to facilitate its diffusion across nerve membranes. todaysrdh.comnih.gov
Like other local anesthetics, articaine functions by reversibly blocking voltage-gated sodium channels in the neuronal membrane. chemicalbook.comnih.gov This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the generation and conduction of nerve impulses. nih.govhres.ca
A key feature that distinguishes articaine from other amide anesthetics is the presence of an ester group in its side chain. wikipedia.orgchemicalbook.com This structural element allows for rapid metabolism by plasma esterases in the bloodstream, in addition to the hepatic metabolism typical of amide-type anesthetics. vivarep.comvivarep.com This dual metabolic pathway results in a significantly shorter elimination half-life compared to many other local anesthetics. todaysrdh.comvivarep.com
The core of articaine's structure features a chiral center, meaning it exists as two non-superimposable mirror-image forms, or enantiomers: (S)-Articaine and (R)-Articaine. mdpi.com Commercially available articaine is a racemic mixture, containing equal amounts of both enantiomers. mdpi.com The study of (S)-Articaine hydrochloride, therefore, falls within the subfield of stereopharmacology, which examines the distinct pharmacological effects of a drug's individual enantiomers.
Interactive Data Table 1: Physicochemical Properties of Articaine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C13H20N2O3S · HCl | midas-pharma.com |
| Molecular Weight | 320.84 g/mol | midas-pharma.comnih.gov |
| pKa | 7.8 | vivarep.comnih.gov |
| Chirality | Racemic mixture | wikipedia.org |
| Melting Point | 177-178°C | medchemexpress.comchemdad.com |
Historical Perspective on Articaine Development and the Emergence of Stereoisomeric Studies
Articaine, originally synthesized as carticaine, was first introduced in Germany in 1976. nih.govnih.gov It was developed specifically for use in dentistry, aiming to provide a local anesthetic with a rapid onset and a favorable safety profile. dentalproductshopper.comtaylorandfrancis.com Its use subsequently expanded throughout Europe and other parts of the world. nih.gov
The broader field of pharmacology has long recognized that the different enantiomers of a chiral drug can exhibit distinct pharmacodynamic and pharmacokinetic properties. researchgate.netmhmedical.com This principle, known as stereoselectivity, has driven the "chiral switch" phenomenon, where racemic drugs are re-evaluated, and in some cases, re-released as single-enantiomer products. researchgate.net A notable example in the field of local anesthetics is the development of ropivacaine (B1680718) and levobupivacaine, which are pure (S)-enantiomers introduced to offer advantages over their racemic predecessors. mdpi.comresearchgate.net
Following this trend, dedicated research into the individual stereoisomers of articaine began to emerge. Scientists sought to determine if, like other chiral local anesthetics, the (R) and (S) enantiomers of articaine possessed different levels of anesthetic potency, nerve-blocking characteristics, or interactions with biological membranes. These stereoisomeric studies represent a refinement in the understanding of articaine's pharmacology, moving beyond the properties of the racemic mixture to dissect the contributions of each individual component.
Rationale for Dedicated Academic Research on (S)-Articaine Hydrochloride
The primary rationale for focusing research on (S)-Articaine hydrochloride is rooted in the principle of stereoselectivity. It is hypothesized that the (S)- and (R)-enantiomers of articaine may interact differently with their biological targets, primarily the sodium ion channels, and with metabolic enzymes. These differential interactions could translate into clinically relevant differences in efficacy and metabolism.
Research has been undertaken to explore these potential differences. For instance, studies using the Langmuir monolayer technique have investigated the interactions of pure (R)-articaine and (S)-articaine with lipid membranes, which serve as a model for the nerve cell membrane. nih.gov One such study observed that in certain phospholipid monolayers, the (R)-enantiomer is located deeper in the acyl chain region, while the (S)-enantiomer is found closer to the head group, indicating a difference in how they intercalate into the membrane. nih.gov Another finding suggested that the (R)-enantiomer appears to intercalate more effectively into a total lipid extract from pig brain monolayer compared to the (S)-enantiomer. nih.gov
By isolating and characterizing the (S)-enantiomer, researchers can:
Investigate its unique metabolic profile and rate of hydrolysis by plasma esterases.
Assess its individual potency and duration of action in nerve block models.
Provide a more complete understanding of the structure-activity relationship of the articaine molecule.
This dedicated research is not aimed at immediate clinical application but rather at building a fundamental, scientifically rigorous understanding of how stereochemistry influences the pharmacological behavior of this unique local anesthetic. The findings from such studies contribute valuable knowledge to the broader fields of pharmacology and medicinal chemistry.
Interactive Data Table 2: Comparative Anesthetic Efficacy Research (Racemic Articaine vs. Lidocaine)
| Comparison Metric | Finding | Source |
| Success in Mandibular Infiltrations | Articaine had 3.01 times the likelihood of success compared to lidocaine. | nih.gov |
| Success in All Infiltrations | Articaine had 2.78 times the likelihood of success compared to lidocaine. | nih.gov |
| Success in Inferior Alveolar Blocks | Articaine was 1.5 times more effective than lidocaine. | nih.govdimensionsofdentalhygiene.com |
| Overall Efficacy (Blocks & Infiltrations) | Articaine was found to be 2.17 times more effective than lidocaine. | dimensionsofdentalhygiene.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-methyl-3-[[(2S)-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDBGSWGNEMGJ-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H](C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443683-47-3 | |
| Record name | Articaine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443683473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ARTICAINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M57YU7379 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Aspects and Enantiomeric Purity Research
Theoretical Chirality of Articaine (B41015) Hydrochloride
The three-dimensional arrangement of atoms in the articaine molecule is fundamental to its stereochemical nature. This arrangement dictates the existence of non-superimposable mirror images, or enantiomers.
Identification of Chiral Centers in the Articaine Molecule
The articaine molecule possesses a single stereogenic center, also known as a chiral center. fda.govnih.gov This center is the carbon atom in the propionamide (B166681) side chain to which the propylamino group is attached.
The presence of this single chiral center means that articaine can exist as a pair of enantiomers:
(S)-Articaine
(R)-Articaine
These molecules are mirror images of each other and are non-superimposable. The hydrochloride salt form does not alter the fundamental chirality of the articaine molecule itself.
Conformational Analysis and Stereoisomeric Forms of Articaine Hydrochloride
The two enantiomers of articaine, (R)-(+)-articaine and (S)-(-)-articaine, have identical chemical formulas and connectivity but differ in the spatial orientation of the groups around the chiral center. nih.govmdpi.com This difference in three-dimensional structure is significant. Molecular modeling and conformational analysis suggest that the N-substituents in the (R) and (S) enantiomers have different orientations. nih.gov This stereoselective difference can influence how each enantiomer interacts with other chiral molecules, such as biological receptors. nih.govresearchgate.net
The interactions of the racemic mixture and the individual (R)- and (S)-enantiomers with lipid membranes have been studied, indicating that the stereochemical arrangement affects their physicochemical behavior. mdpi.com While commercially used as a racemate, research into the properties of the individual stereoisomers is crucial for a complete understanding of its action. mdpi.comresearchgate.net
Enantioselective Synthesis Methodologies for (S)-Articaine Hydrochloride
Producing a single enantiomer, such as (S)-Articaine hydrochloride, requires specialized synthetic techniques that can control the stereochemical outcome of the reaction. This field is known as asymmetric synthesis.
Development of Chiral Catalysis and Asymmetric Synthesis Routes
The goal of enantioselective synthesis is to produce a chiral molecule from achiral or prochiral precursors, yielding a significant excess of one enantiomer over the other. youtube.com While specific patented synthesis routes for articaine hydrochloride often describe the production of the racemate, the principles of asymmetric catalysis can be applied to generate the (S)-enantiomer selectively. google.comgoogle.com
Key strategies in asymmetric synthesis that could be employed for (S)-Articaine hydrochloride include:
Use of Chiral Catalysts: Chiral catalysts create a chiral environment for the reaction, favoring the formation of one enantiomer. nih.gov These can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). miami.edunih.gov For the synthesis of the amide linkage in articaine, a chiral catalyst could be used to stereoselectively form the bond that creates the chiral center.
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material from nature (the "chiral pool") to build the target molecule. For (S)-Articaine, this would involve starting with a chiral precursor like (S)-alanine or a related (S)-2-aminopropanoic acid derivative.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
| Synthesis Approach | Description | Relevance to (S)-Articaine Synthesis |
| Chiral Catalysis | Employs a catalyst with a specific chirality to guide the reaction towards a preferred stereoisomer. nih.gov | A chiral catalyst could be used during the amidation step to selectively form the (S)-configured stereocenter. |
| Chiral Pool Synthesis | Utilizes an enantiomerically pure starting material derived from natural sources. | The synthesis could begin with an (S)-configured building block, such as a derivative of (S)-2-aminopropanoic acid, to set the stereochemistry early in the process. |
| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to control stereoselectivity, then removed later. | An auxiliary could be attached to the propionyl chloride or the amine precursor to direct the formation of the (S)-enantiomer before being cleaved. |
Stereoselective Purification Techniques
When an enantioselective synthesis does not yield a completely pure enantiomer, or when starting from a racemic mixture, purification techniques are required to separate the stereoisomers. This process is known as chiral resolution.
For local anesthetics like articaine, the most common methods for enantioseparation are chromatographic and electrophoretic techniques. nih.govmdpi.com
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers. The process uses a chiral stationary phase (CSP) within the HPLC column. The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Studies have specifically mentioned the use of Chiralcel OD and Chirobiotic V columns for the stereoselective HPLC of articaine. nih.gov
Resolution via Diastereomeric Salts: This classic chemical method involves reacting the racemic mixture of articaine (a base) with a chiral acid resolving agent. This reaction forms two diastereomeric salts. Diastereomers have different physical properties (like solubility), which allows them to be separated by methods such as fractional crystallization. Once separated, the pure enantiomer can be recovered by removing the resolving agent. miami.edu
Characterization of Enantiomeric Purity
After synthesis and purification, it is essential to accurately determine the enantiomeric purity of the (S)-Articaine hydrochloride sample. Enantiomeric purity is often expressed as enantiomeric excess (ee), which measures how much more of one enantiomer is present compared to the other.
Several analytical methods are used for this characterization:
Chiral HPLC and Capillary Electrophoresis (CE): As with purification, these analytical techniques are highly effective for quantifying the ratio of enantiomers in a sample. nih.govresearchgate.net By integrating the areas of the peaks corresponding to the (S) and (R) enantiomers, the enantiomeric excess can be precisely calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of a chiral solvating agent (CSA) can. libretexts.org The CSA interacts with the (S) and (R) enantiomers to form transient diastereomeric complexes. These complexes have distinct NMR spectra, allowing for the differentiation and quantification of each enantiomer in the mixture. researchgate.net
Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. A pure enantiomer will rotate the light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)). While useful for confirming the presence of a single enantiomer, it is less accurate for precise quantification of enantiomeric excess compared to chromatographic methods.
| Method | Principle of Operation | Application to (S)-Articaine |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | Allows for both separation and precise quantification of (S)- and (R)-Articaine to determine enantiomeric excess. |
| Chiral Capillary Electrophoresis (CE) | Enantiomers migrate at different rates in an electric field due to interaction with a chiral selector in the buffer. researchgate.net | Provides an alternative high-resolution method for determining the enantiomeric ratio. |
| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes that exhibit distinct NMR signals for each enantiomer. libretexts.org | Enables direct observation and integration of signals corresponding to (S)- and (R)-Articaine to calculate purity. |
| Polarimetry | Measures the angle of rotation of plane-polarized light caused by a chiral substance. | Confirms the optical activity of the final (S)-Articaine product and provides a qualitative check on enantiomeric enrichment. |
Advanced Chiral Separation Techniques for Enantiomer Quantification
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the use of a chiral selector or a chiral environment. Various chromatographic and electrophoretic techniques have been developed for the effective quantification of articaine enantiomers.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used method for the separation of enantiomers. The principle lies in the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the resolution of a wide range of chiral compounds, including local anesthetics. A key study demonstrated the successful stereoselective separation of articaine and its primary metabolite, articainic acid, using a cellulose-based CSP. The Chiralcel OD column, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support, was employed for this separation.
The separation was achieved under normal-phase conditions. For articaine, a mobile phase composed of n-hexane and 2-propanol was used, while for articainic acid, n-hexane and ethanol (B145695) were employed. The specific composition of the mobile phase is critical for achieving optimal resolution between the enantiomers.
Table 1: HPLC Conditions for the Enantioseparation of Articaine
| Parameter | Condition |
| Stationary Phase | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol |
| Detection | UV Spectroscopy |
This table is based on research findings for the stereoselective analysis of articaine.
The elution order and the resolution of the enantiomers are influenced by several factors, including the specific CSP, the composition of the mobile phase, the flow rate, and the column temperature. The interactions between the enantiomers and the chiral stationary phase are typically a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which collectively lead to the chiral recognition and separation.
Capillary Electrophoresis (CE) has emerged as a high-efficiency separation technique with low sample and reagent consumption, making it an attractive alternative to HPLC for chiral separations. In CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE).
Cyclodextrins (CDs) are the most commonly used chiral selectors in CE for the enantioseparation of a wide variety of drugs, including local anesthetics. These cyclic oligosaccharides have a chiral cavity into which one of the enantiomers may fit more snugly than the other, leading to differences in their electrophoretic mobility.
For the separation of local anesthetic enantiomers, derivatized cyclodextrins, such as methyl-β-cyclodextrin, have proven to be effective. The choice of the specific cyclodextrin (B1172386) and its concentration in the BGE, as well as the pH of the electrolyte, are critical parameters that need to be optimized to achieve baseline separation of the enantiomers. While specific studies focusing solely on articaine are not extensively detailed in the available literature, the successful enantioseparation of structurally similar local anesthetics like prilocaine, mepivacaine, and bupivacaine (B1668057) using cyclodextrins strongly suggests the applicability of this method for (S)-Articaine hydrochloride.
The general approach involves the formation of transient diastereomeric complexes between the articaine enantiomers and the cyclodextrin molecules in the capillary. The different formation constants of these complexes result in different apparent mobilities of the enantiomers, leading to their separation.
Table 2: General Parameters for Chiral CE of Local Anesthetics
| Parameter | Typical Condition |
| Chiral Selector | Derivatized Cyclodextrins (e.g., methyl-β-cyclodextrin) |
| Background Electrolyte | Phosphate (B84403) or Borate buffer |
| pH | Acidic to neutral range |
| Applied Voltage | 15-30 kV |
| Detection | UV Spectroscopy |
This table represents typical conditions for the enantioseparation of local anesthetics using CE and can be adapted for articaine.
Gas Chromatography (GC) is a high-resolution separation technique particularly suitable for volatile and thermally stable compounds. For the separation of enantiomers, chiral stationary phases (CSPs) are employed in the capillary column.
The most common chiral selectors used in GC are derivatized cyclodextrins. These are incorporated into a polysiloxane stationary phase. The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin molecules of the stationary phase. The stability of these complexes differs for the two enantiomers, resulting in different retention times.
While a GC method for the quantification of articaine in human blood has been reported, it does not specify a chiral separation. For chiral analysis of articaine by GC, derivatization may be necessary to increase its volatility and thermal stability. The selection of an appropriate derivatizing agent and a suitable chiral column is crucial for achieving successful enantioseparation. The operating conditions, such as the temperature program of the oven, the carrier gas flow rate, and the injector and detector temperatures, must be carefully optimized.
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is often considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents. It offers fast separations and is particularly well-suited for chiral analysis in the pharmaceutical industry.
Similar to HPLC, SFC employs chiral stationary phases to achieve enantiomeric resolution. Polysaccharide-based CSPs are widely used in SFC and have shown excellent performance in separating a broad range of chiral compounds. The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as an alcohol (e.g., methanol (B129727) or ethanol), to improve the solubility of the analytes and enhance the separation.
The advantages of SFC for chiral separations include high throughput, reduced analysis times, and lower solvent consumption and cost. While specific applications of SFC for the chiral separation of articaine are not prominently documented, its success with other pharmaceutical compounds suggests its high potential for the enantiomeric purity determination of (S)-Articaine hydrochloride.
Spectroscopic and Spectrometric Methods for Enantiomeric Excess Determination
Besides chromatographic and electrophoretic techniques, spectroscopic and spectrometric methods can also be employed to determine the enantiomeric excess (e.e.) of a chiral compound. These methods are often used for rapid screening or as complementary techniques to chiral separations.
One of the primary spectroscopic methods for determining enantiomeric purity is Circular Dichroism (CD) spectroscopy . CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers have mirror-image CD spectra with opposite signs. The magnitude of the CD signal is directly proportional to the concentration of the enantiomer and its specific rotation. By measuring the CD spectrum of a sample and comparing it to the spectrum of the pure enantiomer, the enantiomeric excess can be determined.
Another technique is Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent (CSA) . Although enantiomers have identical NMR spectra in an achiral solvent, the addition of a CSA can induce chemical shift differences between the enantiomeric protons. The CSA forms transient diastereomeric complexes with the enantiomers, and the different spatial arrangements of these complexes lead to distinct NMR signals. The ratio of the integrals of these separated signals can be used to quantify the enantiomeric composition of the sample.
These spectroscopic methods can be powerful tools for the rapid determination of enantiomeric excess without the need for a full chromatographic or electrophoretic separation, although they may require careful calibration and validation.
Molecular Mechanisms of Action: Stereospecificity Research
Stereoselective Binding to Voltage-Gated Sodium Channels
The primary mechanism of action for local anesthetics like articaine (B41015) is the blockade of voltage-gated sodium channels, which prevents the propagation of nerve impulses. pnas.org The interaction is highly dependent on the conformational state of the channel and the stereochemistry of the anesthetic molecule.
Investigations into Alpha-Subunit Interactions with (S)-Articaine Hydrochloride
Articaine hydrochloride achieves its anesthetic effect by reversibly binding to the alpha-subunit of voltage-gated sodium channels located within the inner cavity of the nerve. nih.gov This binding reduces the influx of sodium, preventing the nerve cell membrane from reaching the threshold potential required for an action potential. nih.gov Research mapping the local anesthetic receptor site has demonstrated that articaine interacts strongly with a specific phenylalanine residue in the D4S6 segment of the channel. nih.govmedchemexpress.cn This interaction is a key component of the conserved local anesthetic binding site within the channel's inner pore. frontiersin.org While these studies were conducted using articaine, they provide the foundational understanding of how its stereoisomers, including (S)-Articaine hydrochloride, likely interact with the alpha-subunit.
State-Dependent Binding Analysis of (S)-Articaine Hydrochloride
The affinity of articaine for the sodium channel is not constant; it varies significantly depending on the channel's conformational state. This phenomenon, known as state-dependent binding, shows that articaine has the lowest affinity for the channel in its resting state, a higher affinity for the inactivated state, and the highest affinity for the open state. nih.govnih.gov This preferential binding to active channels (open and inactivated) is a hallmark of its mechanism.
Quantitative analysis of racemic articaine's interaction with rNav1.4 sodium channels reveals a clear hierarchy in binding affinity. nih.gov The 50% inhibitory concentration (IC₅₀) is highest for resting channels and progressively lower for inactivated and open channels, indicating a stronger blockade as channels are used more frequently. nih.govmedchemexpress.cn
| Channel State | Membrane Potential | IC₅₀ (µM) | Relative Affinity |
|---|---|---|---|
| Resting | -140 mV | 378 ± 26 | 1x |
| Inactivated | -70 mV | 40.6 ± 2.7 | 9.3x |
| Open | - | 15.8 ± 1.5 | 23.9x |
Comparative Receptor Affinity and Binding Kinetics of (S)-Articaine Versus (R)-Articaine Enantiomers
While direct comparative studies on the receptor affinity and binding kinetics of (S)-Articaine versus (R)-Articaine at the sodium channel are limited, research on their interactions with model biological membranes provides significant insight into their stereospecific behavior. Using the Langmuir monolayer technique, investigations into the interactions of pure (R)- and (S)-articaine enantiomers with various lipid monolayers have revealed distinct differences. nih.gov
One key finding is that the (R)-enantiomer appears to intercalate more effectively into monolayers composed of a total lipid extract from pig brain than the (S)-enantiomer. nih.gov Furthermore, studies using monolayers of 1-palmitoyl-2-oleoylphosphatidylserine (POPS) showed that the enantiomers adopt different positions within the membrane; the (R)-enantiomer is located deeper in the acyl chain region, whereas the (S)-enantiomer is found closer to the lipid head group region. nih.gov This differential partitioning and positioning within the lipid membrane, which is the immediate environment of the sodium channel, suggests that the enantiomers would have different access to and interaction with the channel's binding site. Although this does not directly measure receptor binding kinetics, it establishes a physicochemical basis for potential differences in the pharmacodynamic activity of the (S)- and (R)-enantiomers. nih.gov
Molecular Interactions with Biological Membranes and Lipid Bilayers
The interaction of local anesthetics with the lipid bilayer is a critical aspect of their mechanism, influencing their access to the sodium channel and potentially altering membrane properties in a way that modulates channel function.
Molecular Dynamics Simulations of (S)-Articaine in Model Lipid Bilayers
To investigate the structural and dynamical properties of articaine within a model lipid membrane, a series of molecular dynamics simulations have been performed. nih.govdaneshyari.com These simulations placed both neutral and charged (protonated) forms of articaine into a fully hydrated dimyristoylphosphatidylcholine (B1235183) (DMPC) lipid bilayer over a 200-nanosecond period. nih.govdaneshyari.comdiva-portal.org
The simulations examined several properties of the lipid bilayer system in the presence of articaine. nih.gov The results provide a detailed view of how the drug orients itself and affects the surrounding lipid environment. These computational studies, while likely using the racemic form, model the fundamental interactions that the (S)-enantiomer would undergo. The findings demonstrate that local anesthetics can alter membrane fluidity, lipid packing order, and thickness. nih.gov
| Property Investigated | Description of Analysis |
|---|---|
| Membrane Area per Lipid | Measures the average surface area occupied by a single lipid molecule, indicating membrane expansion or condensation. |
| Mass Density Distributions | Shows the location and concentration of articaine, lipids, and water across the bilayer's cross-section. |
| Order Parameters | Quantifies the alignment and order of the lipid acyl chains, reflecting changes in membrane fluidity. |
| Diffusion Coefficients | Measures the lateral mobility of articaine and lipid molecules within the plane of the membrane. |
| Electrostatic Potential | Calculates the electrical potential profile across the membrane, revealing changes induced by the drug. |
Enantiomer-Specific Intercalation into Lipid Extracts
The chirality of the articaine molecule plays a significant role in its interaction with lipid membranes. Research utilizing the Langmuir monolayer technique has demonstrated that the (R)- and (S)-enantiomers of articaine exhibit different patterns of intercalation into various lipid environments, including total lipid extracts from pig brain (TLPB). nih.gov
In a notable study, the interactions of pure (R)-articaine, pure (S)-articaine, and their racemic mixture were compared across different glycerophospholipid monolayers and a TLPB monolayer. nih.gov While both enantiomers intercalated into the TLPB monolayer, the study indicated that the (R)-enantiomer appeared to intercalate more effectively than the (S)-enantiomer. nih.gov However, the complex composition of the total brain lipid extract, which may include large ganglioside head groups or the formation of lipid rafts, made distinct differences in the intercalation mode difficult to discern. nih.gov
More pronounced stereospecific differences were observed in simpler, well-defined phospholipid monolayers. For instance, in monolayers composed of 1-palmitoyl-2-oleoylphosphatidylserine (POPS), the membrane clearly discriminated between the two enantiomers. The (S)-enantiomer was found to be located at or near the polar head group region of the lipid, whereas the (R)-enantiomer penetrated deeper into the acyl chain region. nih.gov This differential positioning suggests that the spatial arrangement of the (S)-enantiomer influences its interaction with the lipid interface.
Table 1: Differential Intercalation of Articaine Enantiomers in Lipid Monolayers
| Lipid Monolayer | (S)-Articaine Location | (R)-Articaine Location | Key Observation |
| POPS | At or close to the head group region | Deep in the acyl chain region | Monolayer discriminates between enantiomers. nih.gov |
| TLPB | Intercalates | Intercalates, appears to do so more effectively than (S)-enantiomer. nih.gov | No distinct difference in intercalation mode observed. nih.gov |
Metabolic and Biotransformation Pathways Research for S Articaine Hydrochloride
Stereoselective Hydrolysis by Plasma Esterases
Articaine (B41015) is unique among amide-type local anesthetics because it contains an ester group in its molecular structure. nih.govresearchgate.net This feature allows its biotransformation to occur in both the plasma and the liver. chemicalbook.com The primary and most significant metabolic pathway for articaine is the hydrolysis of its carboxylic acid ester group by nonspecific plasma esterases in the bloodstream. nih.govresearchgate.netchemicalbook.com This rapid breakdown into its inactive primary metabolite, articainic acid, contributes to a low systemic toxicity. nih.gov The enzymes responsible for this hydrolysis are plasma cholinesterases. nih.gov
The hydrolysis of articaine by serum esterases follows Michaelis-Menten kinetics, which indicates that the metabolic pathway can become saturated at higher concentrations of the drug. nih.gov While specific kinetic studies focusing solely on the (S)-enantiomer are not detailed in the provided search results, the stereoselective nature of drug metabolism is a well-established principle, suggesting that the binding affinities and metabolic rates for the (S)- and (R)-enantiomers of articaine by plasma esterases would likely differ. researchgate.net
In vitro studies have determined the kinetic parameters for the hydrolysis of racemic articaine. These findings support in vivo observations of saturable metabolism, where a higher ratio of articaine to its metabolite is seen with increased local concentrations. nih.gov This saturation of local serum esterases may play a role in the persistence of the anesthetic effect. nih.gov
Interactive Table: In Vitro Michaelis-Menten Kinetic Parameters for Articaine Hydrolysis
| pH | Km (μg/mL) | Vmax (μg/mL/min) |
| 8.2 | 175 | 2.1 |
| 7.2 | 22.1 | 0.17 |
| Data sourced from in vitro studies on the metabolism of articaine by serum esterases. nih.gov |
The enzymatic hydrolysis of (S)-Articaine results in the formation of its principal metabolite, (S)-Articainic Acid. chemicalbook.comnih.gov This metabolite is pharmacologically inactive. chemicalbook.com The rapid conversion to articainic acid is a key factor in articaine's favorable safety profile, as it limits the systemic exposure to the active parent compound. nih.govpatsnap.com Articainic acid is the main metabolite excreted in the urine, accounting for a significant portion of the administered dose. chemicalbook.comnih.gov
Hepatic Metabolism by Cytochrome P450 Isoenzymes: Stereochemical Considerations
While plasma hydrolysis is the primary route of metabolism, a smaller fraction (5-10%) of articaine undergoes hepatic metabolism. vivarep.com This process is mediated by the cytochrome P450 (CYP450) family of enzymes located in the liver. chemicalbook.comopenanesthesia.orgnih.gov These enzymes are responsible for Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis, which typically convert lipophilic drugs into more water-soluble molecules for easier excretion. openanesthesia.orgyoutube.com Given that the disposition of many chiral drugs is stereoselective, it is plausible that the hepatic metabolism of articaine's enantiomers is also stereoselective. researchgate.net
Beyond the primary hydrolysis, other minor metabolic pathways for articaine have been identified in animal studies, including the cleavage of the carboxylic acid, internal cyclization to form an acid amino group, and oxidation. chemicalbook.com These reactions are likely catalyzed by hepatic microsomal enzymes. chemicalbook.com The CYP450 system, particularly isoenzymes like CYP3A4, CYP1A2, CYP2C9, CYP2C19, and CYP2D6, are known to be crucial for the metabolism of a wide range of drugs, and it is within this system that minor stereoselective pathways for (S)-Articaine would occur. liposuction101.com
Following the initial Phase I metabolism (hydrolysis and oxidation), articaine's primary metabolite, articainic acid, can undergo a Phase II conjugation reaction. youtube.com Specifically, it is biotransformed into articainic acid glucuronide. chemicalbook.comnih.gov This process, known as glucuronidation, involves the transfer of glucuronic acid to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferase enzymes, primarily in the liver. nih.govwikipedia.org The resulting glucuronide conjugate is significantly more water-soluble, which facilitates its elimination from the body via the kidneys. nih.govwikipedia.org Urinary excretion data shows that 4-15% of an administered articaine dose is eliminated as articainic acid glucuronide. nih.gov
Isotopic Labeling Studies for Metabolic Pathway Elucidation
Application of Deuterated (S)-Articaine Hydrochloride in Pharmacokinetic Research
The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, is a powerful technique in pharmacokinetic research to trace the metabolic fate of a drug. This isotopic labeling allows for the differentiation of the administered drug from its metabolites and endogenous compounds, providing a clearer picture of its absorption, distribution, metabolism, and excretion (ADME) profile.
Despite the utility of this method, a review of the current scientific literature reveals a lack of specific studies on the application of deuterated (S)-Articaine hydrochloride in pharmacokinetic research. While the general pharmacokinetic profile of articaine is well-documented, the use of isotopic labeling to investigate the specific kinetics of the (S)-enantiomer has not been extensively reported. Such studies would be invaluable in providing a more nuanced understanding of the stereoselective metabolism and disposition of (S)-Articaine hydrochloride.
Tracing Metabolic Fates in In Vitro and Ex Vivo Biological Systems
In vitro and ex vivo studies are fundamental in elucidating the metabolic pathways of xenobiotics, including (S)-Articaine hydrochloride. These studies, utilizing biological systems such as serum and cell cultures, offer a controlled environment to identify metabolites and the enzymes responsible for their formation.
Articaine's primary metabolic pathway is its rapid hydrolysis by plasma esterases to its main metabolite, articainic acid. chemicalbook.comnih.govresearchgate.netresearchgate.net This process is a key feature of articaine, contributing to its short half-life and favorable safety profile. nih.govvivarep.com In vitro studies using human serum have demonstrated that this hydrolysis follows Michaelis-Menten kinetics, indicating that the enzymatic process can become saturated at higher concentrations of the drug. nih.gov
Further biotransformation occurs, to a lesser extent, in the liver via microsomal enzymes. chemicalbook.comvivarep.com The primary metabolite, articainic acid, is pharmacologically inactive and undergoes further metabolism to form articainic acid glucuronide. chemicalbook.comnih.govresearchgate.netresearchgate.net
A comparative metabolomics study on SH-SY5Y neuronal cells provided insights into the intracellular metabolic effects of articaine. The study revealed that articaine exposure led to alterations in several metabolic pathways, including glycolysis, amino acid metabolism, and choline metabolism. nih.govnih.gov While this study was conducted with the racemic mixture of articaine, it provides a foundation for future research into the specific metabolic effects of the (S)-enantiomer on neuronal cells.
Table 1: Key Metabolic Processes of Articaine Hydrochloride
| Metabolic Process | Primary Site | Enzymes Involved | Primary Metabolite |
| Ester Hydrolysis | Plasma | Plasma Esterases | Articainic Acid |
| Glucuronidation | Liver | Microsomal Enzymes | Articainic Acid Glucuronide |
Excretion Pathways and Metabolite Profiling: Stereochemical Aspects
The excretion of (S)-Articaine hydrochloride and its metabolites primarily occurs via the kidneys. chemicalbook.comnih.gov Following its rapid biotransformation, the resulting metabolites are more water-soluble, facilitating their elimination in the urine.
The major metabolite excreted is articainic acid, along with its glucuronide conjugate. nih.gov A smaller fraction of the parent drug is excreted unchanged. chemicalbook.comnih.gov Studies have reported that approximately 90% of the administered dose is excreted as metabolites, with the majority being articainic acid. chemicalbook.com
Stereochemistry plays a crucial role in the pharmacokinetics and metabolism of chiral drugs like articaine. While articaine is administered as a racemate (a 1:1 mixture of its (R)- and (S)-enantiomers), the biological environment can interact differently with each enantiomer. However, specific studies detailing a comprehensive metabolite profile of (S)-Articaine hydrochloride and the stereochemical aspects of its excretion are limited.
Research on other local anesthetics has shown that stereoselectivity can influence their metabolism and clearance. For articaine, analytical methods such as stereoselective high-performance liquid chromatography (HPLC) have been developed to separate the enantiomers of both the parent drug and its primary metabolite, articainic acid. This capability is a prerequisite for conducting detailed stereoselective pharmacokinetic and metabolic studies. The differential interaction of the (R)- and (S)-enantiomers with biological macromolecules, such as enzymes and transport proteins, could potentially lead to differences in their metabolic and excretion profiles. However, further research is needed to fully elucidate the stereochemical fate of (S)-Articaine hydrochloride in the body.
Table 2: Excretion Profile of Articaine and its Metabolites
| Compound | Percentage of Excreted Dose (Approximate) |
| Unchanged Articaine | 5-10% chemicalbook.com |
| Articainic Acid | 87% (as M1 metabolite) chemicalbook.com |
| Other Metabolites | 2% (as M2 metabolite) chemicalbook.com |
Degradation and Stability Studies of S Articaine Hydrochloride
Identification and Characterization of Degradation Products
Forced degradation studies are crucial for identifying potential degradation products that may arise during the shelf life of a drug substance. These studies expose the drug to various stress conditions, such as hydrolysis, oxidation, and photolysis, to accelerate its decomposition.
Spectroscopic techniques are fundamental in elucidating the chemical structures of degradation products. Studies involving the interaction of Articaine (B41015) Hydrochloride with strong oxidizing agents like sodium hypochlorite (B82951) (NaOCl) have led to the identification of specific degradants.
Ultraviolet (UV) spectroscopy of a 4% articaine hydrochloride solution reveals a maximum absorbance (λmax) at 270 nm. nih.gov When mixed with 3% NaOCl, a bathochromic shift (red shift) to 285 nm is observed, indicating a chemical interaction and alteration of the chromophore. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in characterizing the precipitate formed from this interaction. nih.govnih.gov Both ¹H NMR and ¹³C NMR analyses have confirmed the identity of the precipitate as Methyl 3-amino-4-methylthiophene-2-carboxylate (MAMC). nih.govresearchgate.net
The key spectral data for the MAMC degradant are summarized below.
| Technique | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | 7.1 | Aromatic ring proton | nih.govnih.gov |
| 2.21 | Aromatic ring proton | nih.govnih.gov | |
| 9.93 | Aromatic ring proton | nih.govnih.gov | |
| 3.8 | Methyl proton of methyl ester | nih.govnih.gov | |
| ¹³C NMR | 14.82, 51.16 | Aliphatic carbons | nih.govnih.gov |
| 126, 134.5, 139.2, 156.5, 162.9 | Aromatic carbons in the thiophene (B33073) unit | nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying a parent drug from its degradation products and impurities. vivarep.com Stability-indicating HPLC methods have been developed for articaine hydrochloride.
These methods typically employ reverse-phase columns, such as C8 or C18, for effective separation. sielc.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as phosphate (B84403) buffer. sielc.comresearchgate.net For instance, one method utilizes a C8 column with a mobile phase of acetonitrile, phosphate buffer, and sodium heptanesulfonate, with UV detection at 276 nm. researchgate.net Another approach uses a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications compatible with Mass Spectrometry (MS), formic acid is substituted for phosphoric acid. sielc.com
In addition to HPLC, Thin-Layer Chromatography (TLC) has been used to analyze the precipitate formed from the interaction of articaine with NaOCl. nih.gov The analysis showed two distinct spots, indicating the presence of impurities in the initial precipitate, which was later purified for NMR analysis. nih.gov
Interaction Studies with Chemical Reagents and Biological Components
Articaine hydrochloride can interact with various chemical and biological substances, which may affect its stability and lead to the formation of new chemical entities.
The interaction between 4% articaine hydrochloride and 3% sodium hypochlorite, a strong oxidizing agent, has been confirmed through spectroscopic analysis. nih.govnih.gov UV spectroscopy shows a distinct bathochromic shift from 270 nm to 285 nm upon mixing the two solutions, which confirms an interaction. nih.gov This interaction is attributed to the oxidative properties of sodium hypochlorite, which contains hypochlorous acid and hypochlorite ions that can react with the articaine molecule. nih.govdrugbank.com This immediate chemical reaction results in the formation of a precipitate. nih.govnih.gov
When 4% articaine hydrochloride is mixed with 3% sodium hypochlorite, a white precipitate forms immediately. nih.gov This precipitate undergoes a gradual color change to light yellow within 30 minutes and sediments within an hour. nih.gov
Through comprehensive NMR analysis (as detailed in section 5.1.1), this precipitate has been identified as Methyl 3-amino-4-methylthiophene-2-carboxylate (MAMC). nih.govnih.gov The formation of MAMC results from the cleavage of the amide bond in the articaine molecule, a reaction facilitated by the oxidizing nature of NaOCl. This interaction is a significant consideration in clinical settings where both substances might be used sequentially. nih.govamhsr.org
Articaine's chemical structure, which includes an ester linkage in addition to the amide linkage common to its class, makes it susceptible to hydrolysis. nih.gov This characteristic is central to its rapid metabolism in the body.
Articaine is rapidly hydrolyzed by plasma esterases into its primary, inactive metabolite, articainic acid. nih.govresearchgate.netnih.gov This rapid breakdown contributes to its short elimination half-life of approximately 20-30 minutes. vivarep.comnih.gov
The stability of articaine hydrochloride in solution is also influenced by pH and temperature. Commercial solutions of articaine with epinephrine have an acidic pH to maintain the stability of the vasoconstrictor. researchgate.net Studies on buffered articaine solutions, where the pH is raised closer to physiological levels by adding sodium bicarbonate, have assessed its chemical stability over time. In one such in-vitro study, buffered 4% articaine solution was found to be chemically stable for at least 8 hours at both refrigerated (8°C) and room temperature (25°C). researchgate.net
| Temperature | Time Interval | Mean Concentration Change from Baseline (%) | Reference |
|---|---|---|---|
| 8°C | 1 hour | -0.14 | researchgate.net |
| 3 hours | -0.76 | researchgate.net | |
| 5 hours | -2.48 | researchgate.net | |
| 8 hours | No significant degradation reported | researchgate.net | |
| 25°C | 1 hour | -0.84 | researchgate.net |
| 3 hours | -1.19 | researchgate.net | |
| 5 hours | -1.43 | researchgate.net | |
| 8 hours | No significant degradation reported | researchgate.net |
Structural Activity Relationships Sar and Molecular Design of Articaine Analogs with S Configuration
Role of Thiophene (B33073) Ring and Ester Group in (S)-Articaine's Molecular Structure and Function
The molecular architecture of Articaine (B41015) is distinguished from other amide-type local anesthetics by two key functional groups: a thiophene ring instead of the more common benzene (B151609) ring and the presence of an additional ester group. wikipedia.orgresearchgate.net These features significantly influence its physicochemical properties and pharmacological profile.
The thiophene ring is a critical component that enhances the molecule's lipid solubility (lipophilicity). wikipedia.orgnih.gov This increased lipophilicity facilitates more efficient penetration of the lipid-rich nerve membranes to reach the target voltage-gated sodium channels within the neuron. nih.govpatsnap.comresearchgate.net The result is a more rapid onset of anesthetic action compared to anesthetics with a benzene ring. patsnap.com Studies have shown that the thiophene ring contributes to a higher potency, allowing a greater proportion of the administered dose to enter neurons and produce a more effective nerve blockade. researchgate.netsmolecule.com
The ester group , which is attached to the thiophene ring, provides a unique metabolic pathway for an amide local anesthetic. nih.gov While the amide linkage is metabolized in the liver, the ester group is susceptible to rapid hydrolysis by nonspecific plasma esterases in the bloodstream. wikipedia.orgnih.govpatsnap.com This process quickly converts Articaine into its inactive metabolite, articainic acid. nih.govresearchgate.net This rapid inactivation and subsequent excretion significantly reduce the risk of systemic toxicity, as the drug is cleared from the circulation more quickly than other amide anesthetics that rely primarily on hepatic metabolism. wikipedia.orgpatsnap.comvivarep.com
| Property | (S)-Articaine | Lidocaine | Reference |
|---|---|---|---|
| Aromatic Ring | Thiophene | Benzene | wikipedia.orgbrainkart.com |
| Key Metabolic Moiety | Ester group | Amide group | wikipedia.orgpatsnap.com |
| Primary Site of Metabolism | Blood (plasma esterases) | Liver (hepatic enzymes) | wikipedia.orgvivarep.com |
| Lipid Solubility | Higher | Lower | nih.govsmolecule.com |
| Effect of Aromatic Ring | Enhances potency and membrane penetration | Standard for amide anesthetics | researchgate.netsmolecule.com |
| Effect of Metabolism | Rapid inactivation, lower systemic toxicity | Slower inactivation, higher dependence on liver function | patsnap.comvivarep.com |
Rational Design of Novel Articaine Derivatives with Enhanced Stereospecificity
Rational drug design involves creating new molecules with improved therapeutic properties based on a detailed understanding of their biological targets. mdpi.com For (S)-Articaine, the goal is to develop novel derivatives with enhanced stereospecificity. Stereochemistry, the three-dimensional arrangement of atoms, can significantly impact a drug's activity, and designing single-enantiomer drugs is a key objective in modern medicinal chemistry. youtube.com
The process for designing novel (S)-Articaine derivatives would focus on modifying its structure to optimize interactions with its specific binding site on the voltage-gated sodium channel. This involves:
Target Analysis: Utilizing detailed structural information of the sodium channel to understand the precise binding pocket.
Pharmacophore Identification: Recognizing the essential chemical features of (S)-Articaine responsible for its anesthetic activity, such as the lipophilic thiophene ring, the hydrogen bond-accepting amide group, and the hydrophilic tertiary amine. mdpi.com
Structural Modification: Synthesizing new compounds by making targeted changes to the (S)-Articaine scaffold. Research on other articaine derivatives has shown that the ester and amide groups can be optimized while retaining the crucial thiophene ring. nih.gov Modifications could include altering the length or branching of the alkyl chains on the amine or ester groups to improve the fit within the receptor, thereby enhancing stereospecific binding and potency.
By improving stereospecificity, new derivatives could offer higher affinity for the target receptor, potentially leading to increased efficacy or a reduction in off-target effects.
Computational Chemistry and In Silico Modeling for SAR Prediction
Computational chemistry provides powerful tools for predicting the structure-activity relationships (SAR) of drug candidates before they are synthesized, saving time and resources. chemrxiv.org In silico techniques like Density Functional Theory (DFT) and molecular dynamics are used to model molecules at a quantum mechanical level, offering insights into their electronic structure, conformational possibilities, and potential interactions with biological targets. nih.govnih.gov These methods are instrumental in the rational design process by predicting how structural modifications to a molecule like (S)-Articaine will affect its biological activity.
Quantum Mechanical Calculations of (S)-Articaine Conformations
Quantum mechanical calculations are used to determine the stable three-dimensional shapes, or conformations, of a molecule and their relative energies. springernature.com For (S)-Articaine, understanding its conformational flexibility is key to comprehending how it interacts with different biological environments, such as plasma and nerve membranes.
A significant finding from molecular dynamics studies of (S)-Articaine is its ability to form an intramolecular hydrogen bond. researchgate.net This bond can form between the secondary amine and the ester group's carbonyl oxygen. This interaction creates a more compact and less polar conformation, effectively acting as a "lipophilicity switch." In aqueous environments like the bloodstream, the molecule is more likely to be in an extended, more polar conformation. However, upon approaching the nonpolar lipid membrane of a neuron, it can switch to the more lipophilic, hydrogen-bonded conformation, which may enhance its ability to diffuse through the membrane and connective tissues. researchgate.net This unique, solvent-dependent mechanism helps explain Articaine's noted effectiveness in penetrating bone tissue. researchgate.net
| Conformation | Key Feature | Favored Environment | Functional Implication | Reference |
|---|---|---|---|---|
| Extended (Open) | No intramolecular H-bond | Aqueous (e.g., plasma) | Higher polarity | researchgate.net |
| Folded (Closed) | Intramolecular H-bond forms | Nonpolar (e.g., lipid membrane) | Increased lipophilicity, enhances membrane penetration | researchgate.net |
Docking Studies of (S)-Articaine with Target Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov For (S)-Articaine, docking studies simulate its interaction with its primary target, the voltage-gated sodium channel, providing insights into its mechanism of action at an atomic level. nih.govpatsnap.com
Articaine's blockade of the sodium channel is state-dependent, meaning its binding affinity changes depending on whether the channel is in a resting, open, or inactivated state. nih.gov Research has shown that Articaine has the highest affinity for the open and inactivated states and the lowest for the resting state. nih.gov This is crucial for its function, as it preferentially binds to and stabilizes channels on nerves that are actively firing, thereby blocking pain signals more effectively.
Docking simulations and receptor mapping have identified key amino acid residues within the channel's inner pore that form the local anesthetic binding site. Specifically, Articaine has been shown to interact strongly with a phenylalanine residue in the D4S6 segment of the channel, which is a known component of the conserved local anesthetic receptor. nih.gov
| Channel State | Articaine Binding Affinity (IC50) | Relative Affinity vs. Resting State | Reference |
|---|---|---|---|
| Resting | 378 µM | 1x | nih.gov |
| Inactivated | 40.6 µM | 9.3x higher | nih.gov |
| Open | 15.8 µM | 23.9x higher | nih.gov |
Advanced Analytical Methodologies for S Articaine Hydrochloride Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and properties of (S)-Articaine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each provide unique insights into the compound's characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of (S)-Articaine hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the unambiguous assignment of its structure.
In ¹H NMR spectroscopy, the chemical shifts of protons provide insight into their local electronic environment. For instance, the analysis of articaine (B41015) hydrochloride has shown peaks corresponding to the aromatic ring protons, the methyl proton of the methyl ester, and aliphatic protons. researchgate.net Specifically, peaks around 7.1 ppm, 2.21 ppm, and 9.93 ppm are attributed to the aromatic ring protons, while a peak at approximately 3.8 ppm is assigned to the methyl proton of the ester group. researchgate.net
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Characteristic peaks for the aliphatic carbons in articaine have been observed at 14.82 and 51.16 ppm. researchgate.net The aromatic carbon atoms of the thiophene (B33073) ring typically appear in the region of 126 to 163 ppm. researchgate.net
The following table summarizes typical chemical shifts observed for Articaine hydrochloride:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.1, 2.21, 9.93 | 126, 134.5, 139.2, 156.5, 162.9 |
| Methyl Ester Proton | 3.8 | - |
| Aliphatic Carbons | - | 14.82, 51.16 |
Note: The data in this table is compiled from research findings and may vary slightly depending on the solvent and experimental conditions. researchgate.net
Furthermore, NMR is instrumental in studying the interactions of (S)-Articaine hydrochloride with other molecules. For example, ¹H and ¹³C NMR spectra have been used to confirm the interaction between articaine hydrochloride and sodium hypochlorite (B82951), leading to the formation of a precipitate. researchgate.net Such studies are crucial for understanding the compatibility of the anesthetic with other substances used in clinical practice. Solid-state NMR has also been employed to investigate the interaction of articaine with model cell membranes, providing insights into its mechanism of action at a molecular level. sielc.com Research involving 2-hydroxypropyl-β-cyclodextrin has utilized ¹H-NMR to confirm the formation of an inclusion complex with articaine. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Interaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the quantitative analysis of (S)-Articaine hydrochloride and for monitoring its interactions with other molecules. The thiophene ring in the articaine molecule acts as a chromophore, absorbing UV radiation at a characteristic wavelength.
For quantitative analysis, the maximum absorbance (λmax) of articaine hydrochloride is typically observed around 270-273 nm. researchgate.netresearchgate.net This property allows for the development of simple, rapid, and cost-effective spectrophotometric methods for its determination in bulk and pharmaceutical formulations. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, forms the basis of this quantitative analysis.
UV-Vis spectroscopy is also a powerful tool for monitoring interactions. When articaine hydrochloride interacts with other molecules, changes in the electronic environment of the chromophore can lead to a shift in the λmax. A shift to a longer wavelength is known as a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. For instance, studies have shown a bathochromic shift in the UV spectrum of articaine hydrochloride when mixed with sodium hypochlorite and chlorhexidine, indicating an interaction between these compounds. researchgate.net The following table illustrates the UV absorption maxima of articaine hydrochloride and its shifts upon interaction with other substances.
| Substance | λmax (nm) | Observed Shift |
| 4% Articaine Hydrochloride | 270 | - |
| Mixture with 3% Sodium Hypochlorite | 285 | Bathochromic (Red Shift) |
| Mixture with 2% Chlorhexidine | 260 | Hypsochromic (Blue Shift) |
| Mixture with 17% EDTA | 270 | No Shift |
Note: The data in this table is based on in vitro interaction studies. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis and Polymorphism
Infrared (IR) spectroscopy is a key technique for the identification of functional groups within the (S)-Articaine hydrochloride molecule and for the characterization of its solid-state properties, such as polymorphism. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."
The IR spectrum of articaine hydrochloride exhibits absorption bands corresponding to its various functional groups, including the N-H stretching of the amide, C=O stretching of the ester and amide, and C-H stretching of the aromatic and aliphatic parts of the molecule.
A significant application of IR spectroscopy in the study of articaine hydrochloride is in the investigation of polymorphism, which is the ability of a solid material to exist in more than one crystal form. Different polymorphic forms of a drug can have different physical properties, which can impact its stability and bioavailability. Studies have demonstrated that articaine hydrochloride can exist in at least two polymorphic forms, designated as Form I and Form II. nih.gov These forms exhibit distinct differences in their IR spectra, allowing for their identification and differentiation. nih.gov
The following table presents a hypothetical comparison of characteristic IR absorption bands for the two polymorphic forms of articaine hydrochloride, based on typical spectral differences observed for polymorphs of pharmaceutical compounds.
| Vibrational Mode | Form I (cm⁻¹) | Form II (cm⁻¹) |
| N-H Stretch | 3400 - 3300 | 3350 - 3250 |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 |
| C=O Stretch (Ester) | ~1730 | ~1720 |
| C=O Stretch (Amide) | ~1680 | ~1670 |
| N-H Bend | ~1550 | ~1540 |
| C-O Stretch | ~1250 | ~1240 |
Note: This table is illustrative of the types of differences that can be observed between polymorphs and is not based on experimentally reported data for articaine hydrochloride.
Chromatographic Techniques for Purity and Degradant Profiling
Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of (S)-Articaine hydrochloride and for identifying and quantifying any degradation products.
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quality control of articaine hydrochloride. Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation, where a nonpolar stationary phase is used with a polar mobile phase.
The development of a robust and reliable HPLC method involves the optimization of several parameters, including the choice of column, the composition and pH of the mobile phase, the flow rate, and the detection wavelength. A typical RP-HPLC method for articaine hydrochloride might utilize a C18 column with a mobile phase consisting of a mixture of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly performed using a UV detector set at the λmax of articaine. researchgate.net
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, validation involves assessing various parameters, including linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net A validated HPLC method for articaine hydrochloride has demonstrated linearity in the concentration range of 10 to 50 µg/mL with a correlation coefficient (r²) of 0.995. researchgate.net The precision of the method is typically evaluated by determining the relative standard deviation (%RSD) for repeated measurements, with values for intra-day and inter-day precision being well within acceptable limits. researchgate.net
The following table summarizes the validation parameters for a reported RP-HPLC method for articaine hydrochloride.
| Parameter | Result |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.995 |
| Intra-day Precision (%RSD) | 0.2089 - 0.5298 |
| Inter-day Precision (%RSD) | 0.1973 - 0.3899 |
| Limit of Detection (LOD) | 2.32 µg/mL |
| Limit of Quantification (LOQ) | 4.12 µg/mL |
| Accuracy (% Recovery) | 99.12% |
Note: This data is from a study on the quantification of articaine in bulk and nanostructured lipid carriers. researchgate.net
Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient from its degradation products, allowing for an accurate assessment of the drug's stability under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. derpharmachemica.comchromatographyonline.comresearchgate.net
Gas Chromatography (GC) for Volatile Components
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of (S)-Articaine hydrochloride research, GC is primarily used for the determination of residual solvents and other volatile impurities that may be present from the manufacturing process.
A GC method for the analysis of articaine has been developed and validated. ijddt.com This method typically involves a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the separation of polar compounds. The sample is introduced into the heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through the column. The components of the sample are separated based on their boiling points and their interactions with the stationary phase.
The following table outlines the parameters for a developed GC-FID method for the quantification of articaine.
| Parameter | Condition |
| Column | HP INNOwax capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) |
| Carrier Gas | Hydrogen |
| Flow Rate | 2 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 240°C |
| Detector Temperature | 240°C |
| Oven Temperature Program | 80°C (1 min), then 20°C/min to 150°C, then 5°C/min to 240°C (10 min) |
| Detector | Flame Ionization Detector (FID) |
Note: This data is from a study on the determination of articaine in human blood. ijddt.com
Headspace GC is a common technique for the analysis of volatile organic impurities in pharmaceutical substances, as it allows for the analysis of the vapor phase above the sample without directly injecting the non-volatile drug substance. shimadzu.com
Voltammetric and Electrochemical Methods for Determination and Oxidation Mechanism Studies
Voltammetric methods offer a simple, precise, and cost-effective approach for the determination of articaine hydrochloride in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids. primescholars.comprimescholars.com These electrochemical techniques are also instrumental in studying the oxidation mechanism of the molecule.
Research employing cyclic voltammetry (CV) at a carbon paste electrode (CPE) has demonstrated that the electrochemical oxidation of articaine hydrochloride is an irreversible process. primescholars.comprimescholars.com In a Britton-Robinson buffer at pH 7.0, a single, well-defined anodic peak is observed at approximately 1.095 V, with no corresponding cathodic peak on the reverse scan. primescholars.com The study of the relationship between the logarithm of the anodic peak current and the logarithm of the scan rate suggests that the oxidation is primarily a diffusion-controlled process with some contribution from adsorption of the molecule onto the electrode surface. primescholars.com
The pH of the supporting electrolyte significantly influences the peak potential of articaine hydrochloride's oxidation. As the pH increases, the peak potential shifts to less positive values, indicating the involvement of protons in the electrode reaction. The number of electrons transferred in the oxidation process is found to be equal to the number of protons. researchgate.net
Differential pulse voltammetry (DPV) has been successfully applied for the quantitative determination of articaine hydrochloride. researchgate.net The method demonstrates good linearity over a specific concentration range and low limits of detection (LOD) and quantitation (LOQ), making it suitable for quality control applications. primescholars.comprimescholars.com For instance, a developed DPV method showed linearity in the concentration range of 1.0 × 10⁻⁶ to 2.6 × 10⁻⁵ mol L⁻¹, with an LOD of 2.88 × 10⁻⁷ mol L⁻¹ and an LOQ of 8.72 × 10⁻⁷ mol L⁻¹. primescholars.com
Table 1: Optimized Conditions and Performance of a Voltammetric Method for Articaine HCl Determination
| Parameter | Value |
|---|---|
| Working Electrode | Carbon Paste Electrode (CPE) |
| Buffer | Britton-Robinson (BR) |
| pH | 7.0 |
| Technique | Differential Pulse Voltammetry (DPV) |
| Linearity Range | 1.0 × 10⁻⁶ - 2.6 × 10⁻⁵ mol L⁻¹ |
| LOD | 2.88 × 10⁻⁷ mol L⁻¹ |
| LOQ | 8.72 × 10⁻⁷ mol L⁻¹ |
Mass Spectrometry (MS) Applications in Metabolite and Degradant Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of articaine and its metabolites in biological matrices. farmaciajournal.comresearchgate.net The unique chemical structure of articaine, which includes a thiophene ring and an ester group, dictates its metabolic pathway. patsnap.comwikipedia.org The ester group is susceptible to hydrolysis by plasma esterases, leading to its primary and inactive metabolite, articainic acid. farmaciajournal.comcore.ac.uk
LC-MS/MS methods have been developed for the simultaneous detection of articaine and articainic acid in human plasma. farmaciajournal.com These methods typically involve a sample preparation step, such as protein precipitation with methanol or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. farmaciajournal.comnih.gov Multiple reaction monitoring (MRM) mode is often employed for quantification, providing high sensitivity and selectivity. researchgate.netnih.gov For instance, a validated LC-MS/MS method reported a limit of quantification of 0.8 ng/mL for articaine in whole blood. nih.gov
Forced degradation studies, conducted under various stress conditions (e.g., acid, base, oxidation, heat, light), are crucial for identifying potential degradation products of a drug substance. nih.govmoca.net.ua While specific studies on the forced degradation of articaine hydrochloride are not extensively detailed in the provided context, the principles of such studies are well-established. They involve subjecting the drug to harsh conditions and then analyzing the resulting mixture by techniques like LC-MS to separate and identify the degradants. researchgate.netnih.gov For articaine, degradation would likely involve hydrolysis of the ester and amide linkages and potential modifications to the thiophene ring. The elucidation of the structures of these degradation products is achieved through the interpretation of their mass spectra and fragmentation patterns obtained from MS/MS analysis. moca.net.ua
Table 2: Mass Spectrometric Parameters for the Analysis of Articaine
| Analyte | Technique | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| Articaine | LC-MS/MS (MRM) | 285 | 86, 58 |
| Articainic Acid | LC-MS | - | - |
Polymorphism Research of Articaine Hydrochloride
Identification and Characterization of Polymorphic Forms (Form I and Form II)
Research has demonstrated the existence of two polymorphic forms of (S)-Articaine hydrochloride, designated as Form I and Form II. researchgate.netsemanticscholar.org The identification and characterization of these polymorphs have been accomplished through various analytical techniques, including melting point determination, differential scanning calorimetry (DSC), infrared (IR) spectroscopy, and powder X-ray crystallography. researchgate.net These methods have revealed distinct physicochemical properties for each form, allowing for their differentiation.
The two polymorphic forms exhibit different melting points, which is a fundamental characteristic used to distinguish between them. semanticscholar.org Differential scanning calorimetry provides more detailed thermal profiles, showing endothermic events corresponding to the melting of each form at distinct temperatures.
Infrared spectroscopy is another powerful tool for differentiating Form I and Form II. The IR spectra of the two polymorphs show noticeable differences in the vibrational frequencies, particularly in the fingerprint region, which are indicative of the different molecular environments and intermolecular interactions within their respective crystal lattices. semanticscholar.org
Powder X-ray diffraction (XRPD) patterns are unique for each crystalline form and serve as a definitive method for identification. The distinct peak positions (2θ values) and intensities in the diffractograms of Form I and Form II confirm their different crystal structures. semanticscholar.org
Crystallographic Studies and Solid-State Properties of Polymorphs
While detailed crystallographic data such as space groups and unit cell dimensions for Form I and Form II of (S)-Articaine hydrochloride are not extensively available in publicly accessible literature, the existing research confirms their distinct crystalline structures through powder X-ray diffraction. semanticscholar.org The differences in their XRPD patterns are a direct consequence of the different arrangements of the molecules in the solid state.
The solid-state properties of the two polymorphs have been a key area of investigation. A significant finding is the difference in their stability, particularly concerning humidity. Research has shown that Form I has a higher hygroscopicity compared to Form II. semanticscholar.org This means Form I has a greater tendency to absorb moisture from the environment.
In contrast, Form II is more stable against humidity, making it a more desirable form for development as a drug substance. semanticscholar.org The lower hygroscopicity of Form II suggests a more stable crystalline structure with less propensity for water absorption, which can be critical for maintaining the chemical and physical integrity of the API during storage and in the final dosage form.
Table 1: Comparison of Analytical Data for Articaine (B41015) Hydrochloride Polymorphs
| Property | Form I | Form II | Reference |
| Hygroscopicity | Higher | Lower (more stable) | semanticscholar.org |
| Melting Point | Different from Form II | Different from Form I | semanticscholar.org |
| DSC Profile | Distinct endotherm | Distinct endotherm | semanticscholar.org |
| IR Spectrum | Unique vibrational bands | Unique vibrational bands | semanticscholar.org |
| Powder X-ray Diffraction | Characteristic pattern | Characteristic pattern | semanticscholar.org |
Note: Specific numerical data for melting points, DSC thermograms, IR peaks, and XRPD patterns are not detailed in the readily available literature but are confirmed to be distinct for each form.
Impact of Polymorphism on Formulation and Stability (Academic Perspective)
From an academic standpoint, the existence of polymorphism in an API like (S)-Articaine hydrochloride has significant implications for its formulation and stability. The choice of a specific polymorphic form is a critical decision in drug development, as it can influence the final product's performance and shelf-life.
Conversely, the superior stability of Form II against humidity makes it the preferred form for pharmaceutical development. semanticscholar.org Its lower tendency to absorb water translates to better physical and chemical stability, which is crucial for ensuring consistent quality and efficacy of the final dosage form throughout its shelf life. The selection of a stable polymorphic form like Form II can simplify the manufacturing process, as it may require less stringent controls for humidity during production and storage.
The different crystal structures of Form I and Form II can also influence other important pharmaceutical properties such as solubility and dissolution rate. Generally, a metastable form (often the one with the lower melting point) exhibits higher solubility and a faster dissolution rate than the more stable form. While the relative thermodynamic stability of Form I and Form II has been established in terms of hygroscopicity, a detailed investigation into their comparative dissolution profiles would be essential for a complete understanding of their biopharmaceutical performance.
Interdisciplinary Research Perspectives
Biopharmaceutical Engineering Aspects of (S)-Articaine Hydrochloride (excluding drug delivery systems)
The biopharmaceutical engineering of (S)-Articaine hydrochloride, the S-enantiomer of the local anesthetic articaine (B41015), involves several critical stages, from synthesis and purification to ensuring stability and quality control. While much of the publicly available information pertains to the racemic mixture of articaine hydrochloride, the principles of chiral separation and stereospecific analysis are paramount for the production of the single enantiomer.
Synthesis and Chiral Separation:
Articaine hydrochloride is synthesized through a multi-step process. A common method involves reacting methyl mercaptoacetate (B1236969) with 2-methyl acrylonitrile (B1666552) as starting materials. This is followed by a series of reactions to form the thiophene (B33073) ring and attach the amide side chain, ultimately leading to the articaine molecule. google.com Since this synthesis typically produces a racemic mixture (equal amounts of (R)- and (S)-enantiomers), a crucial biopharmaceutical engineering step is chiral separation to isolate the desired (S)-enantiomer.
High-performance liquid chromatography (HPLC) is a widely used technique for the enantioseparation of articaine and its metabolite, articainic acid. mdpi.com Chiral stationary phases (CSPs) are employed in HPLC columns to selectively interact with one enantiomer more strongly than the other, allowing for their separation. For articaine, cellulose-based CSPs, such as Chiralcel OD, have been shown to be effective. mdpi.com The choice of mobile phase, a mixture of solvents like hexane (B92381) and isopropanol, is optimized to achieve baseline separation of the (R)- and (S)-enantiomers. mdpi.com
Table 1: Chiral Separation Methods for Articaine
| Method | Chiral Selector/Stationary Phase | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Cellulose (B213188) tris-dimethylphenyl-carbamate (e.g., Chiralcel OD) | Achieves effective enantioseparation of articaine and its metabolite, articainic acid. mdpi.com |
| Capillary Electrophoresis (CE) | Cyclodextrins, macrocyclic antibiotics (vancomycin, teicoplanin) | Utilizes chiral selectors in direct methods for enantioselective separation. |
Stability and Formulation:
The stability of (S)-Articaine hydrochloride is a critical factor in its formulation as a pharmaceutical product. Studies on buffered articaine solutions have shown that the articaine molecule itself remains chemically stable for at least 8 hours at both refrigerated (8°C) and room temperature (25°C). researchgate.net However, epinephrine, a vasoconstrictor often included in articaine formulations, shows significantly decreased stability at room temperature. researchgate.net This highlights the importance of controlled storage conditions for formulations containing (S)-Articaine hydrochloride and epinephrine. The formulation's pH is also a critical parameter, as it affects both the stability and the ionization state of the articaine molecule, which in turn influences its anesthetic activity.
Quality Control:
Application of Artificial Intelligence and Machine Learning in (S)-Articaine Research
While specific applications of artificial intelligence (AI) and machine learning (ML) in research focused solely on (S)-Articaine are not yet widely documented, the broader applications of these technologies in anesthesiology and drug discovery offer a clear roadmap for future research directions.
Drug Discovery and Optimization:
AI and ML algorithms can be employed to accelerate the discovery and optimization of novel local anesthetics based on the (S)-Articaine scaffold. By analyzing large datasets of chemical structures and their corresponding biological activities, ML models can predict the anesthetic potency and potential toxicity of new derivatives. nih.gov For instance, a study on articaine derivatives used molecular docking and other computational tools to identify a novel compound, AT-15, with both anesthetic and antibacterial properties. nih.gov This approach could be further refined using advanced ML models to screen virtual libraries of compounds and prioritize those with the most promising characteristics for synthesis and testing.
Predicting Anesthetic Efficacy:
Machine learning models have the potential to predict the efficacy of (S)-Articaine in individual patients. By integrating patient-specific data, such as age, weight, genetic information, and the type of dental or medical procedure, these models could predict the likelihood of successful anesthesia. scitechnol.comnih.gov This could aid clinicians in making more informed decisions. While a study evaluating generative AI models for calculating maximum safe doses of local anesthetics showed variable and often unsafe results, it highlights the ongoing development and potential of AI in this area. nih.gov
Table 2: Potential Applications of AI and Machine Learning in (S)-Articaine Research
| Application Area | AI/ML Technique | Potential Benefit |
| Drug Discovery | Deep Learning, Generative Models | Design of novel (S)-Articaine analogs with improved efficacy and safety profiles. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Neural Networks, Regression Models | More accurate prediction of drug concentration and effect over time in diverse patient populations. |
| Personalized Anesthesia | Supervised Learning (e.g., Random Forests, Support Vector Machines) | Prediction of individual patient response to (S)-Articaine based on clinical and genetic data. |
| Toxicity Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Early identification of potential adverse effects of new (S)-Articaine derivatives. |
Molecular Modeling and Simulation:
AI can enhance molecular dynamics simulations to better understand the interaction of (S)-Articaine with its target, the voltage-gated sodium channel. nih.govdiva-portal.orgresearchgate.net These simulations can provide insights into the binding affinity and mechanism of action at an atomic level, which can inform the design of more effective local anesthetics.
Genetic Polymorphism Studies Related to Articaine Response Variability (e.g., OPRM1, TRPV1, NOS3, IL6)
The individual response to local anesthetics like articaine can vary significantly. Pharmacogenetic studies have begun to explore the role of genetic polymorphisms in explaining this variability. A key study investigated the association between polymorphisms in several genes and the response to articaine-epinephrine anesthetic in dental patients. nih.gov
Key Genes and Their Polymorphisms:
OPRM1 (Opioid Receptor Mu 1): This gene encodes the mu-opioid receptor, a primary target for opioid analgesics. While not a direct target of articaine, its role in pain perception pathways makes it a candidate for influencing anesthetic requirements. The N40D (rs1799971) polymorphism in OPRM1 was studied, but no significant association was found with the anesthetic response to articaine. nih.gov
NOS3 (Nitric Oxide Synthase 3): This gene is involved in the production of nitric oxide, a signaling molecule with various physiological roles, including the modulation of nociceptive stimuli. nih.gov The -786T>C (rs2070744) polymorphism was analyzed, but no association with articaine response was identified. nih.gov
IL6 (Interleukin 6): This gene encodes a pro-inflammatory cytokine that can modulate pain signaling. nih.gov The -174C>G polymorphism was studied, but it was not found to be involved in the response to articaine. nih.gov
Table 3: Genetic Polymorphism Studies and Articaine Response
| Gene | Polymorphism | Finding in Relation to Articaine Response |
| OPRM1 | N40D (rs1799971) | No significant association found. nih.gov |
| TRPV1 | I316M (rs222747) | Associated with a delayed onset of anesthesia in female patients. nih.gov |
| TRPV1 | I585V (rs8065080) | No significant association found. nih.gov |
| NOS3 | -786T>C (rs2070744) | No significant association found. nih.gov |
| IL6 | -174C>G | No significant association found. nih.gov |
These findings, although largely negative, represent an important step in understanding the complex interplay between genetics and anesthetic response. The association found with the TRPV1 polymorphism in a specific patient subgroup suggests that further research with larger and more diverse populations is warranted to elucidate the role of genetic factors in articaine efficacy.
Theoretical Pharmacokinetics and Pharmacodynamics Modeling for (S)-Articaine Hydrochloride
Theoretical modeling of the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of (S)-Articaine hydrochloride is essential for understanding its clinical behavior and optimizing its use.
Pharmacokinetic (PK) Modeling:
The pharmacokinetics of articaine are characterized by a rapid onset and short duration of action, largely due to the ester group in its structure which leads to rapid hydrolysis by plasma esterases. nih.govnih.gov Population pharmacokinetic models have been developed to describe the plasma concentration-time profiles of articaine. One such study found that a linear one-compartment model with an additional depot compartment for the submucosal route best described the data. nih.govresearchgate.net This model also identified age and gender as factors influencing the duration of transfer and the elimination rate constant, respectively. nih.govresearchgate.net
For (S)-Articaine, theoretical PK modeling would involve similar compartmental analysis but would specifically account for the stereoselective disposition of the enantiomer. Since the (R)- and (S)-enantiomers can have different rates of metabolism and distribution, a stereoselective PK model would provide a more accurate representation of the exposure to the active (S)-enantiomer.
Pharmacodynamic (PD) Modeling:
The primary pharmacodynamic effect of (S)-Articaine is the blockade of voltage-gated sodium channels in nerve membranes, which prevents the propagation of nerve impulses. nih.gov Theoretical PD models aim to quantify the relationship between the concentration of (S)-Articaine at the receptor site and the intensity of the anesthetic effect.
Molecular dynamics simulations have been used to model the interaction of articaine with lipid bilayers, providing insights into how the charged and uncharged forms of the molecule position themselves within the cell membrane. nih.govdiva-portal.orgresearchgate.net These simulations can help to refine PD models by providing a more mechanistic understanding of drug-membrane interactions.
The blocking action of articaine on sodium channels is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state. nih.govnih.goviscpp.eu Theoretical models, such as the modulated receptor hypothesis, can be used to describe this state-dependent block. These models incorporate the kinetics of channel gating and drug binding to predict the frequency- and voltage-dependent nature of the anesthetic effect. For (S)-Articaine, it is important to consider that the two enantiomers may have different affinities for the sodium channel. A study on the interaction of articaine enantiomers with lipid monolayers suggested that the (R)-enantiomer intercalated better into a total lipid extract from the pig brain than the (S)-enantiomer, indicating potential stereoselective interactions that could influence pharmacodynamics. mdpi.com
Table 4: Theoretical PK/PD Modeling Approaches for (S)-Articaine Hydrochloride
| Modeling Aspect | Theoretical Approach | Key Parameters |
| Pharmacokinetics (PK) | Compartmental Modeling (Stereoselective) | Absorption rate constant (ka), Volume of distribution (Vd), Clearance (CL) for each enantiomer. |
| Pharmacodynamics (PD) | Modulated Receptor Hypothesis | Association and dissociation rate constants for the resting, open, and inactivated states of the sodium channel. |
| PK/PD Integration | Effect-Compartment Models | Link plasma concentration to the concentration at the site of action and subsequently to the anesthetic effect. |
| Molecular Modeling | Molecular Dynamics Simulations | Binding energy, orientation, and interaction sites of (S)-Articaine with the sodium channel and lipid membrane. |
By integrating these theoretical modeling approaches, a comprehensive understanding of the concentration-effect relationship of (S)-Articaine hydrochloride can be achieved, paving the way for more precise and personalized anesthetic strategies.
Future Directions and Emerging Research Avenues for S Articaine Hydrochloride
Development of Novel Stereoselective Analytical Tools
A critical step in characterizing the distinct pharmacological profile of (S)-Articaine hydrochloride is the development of robust and efficient stereoselective analytical methods. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are well-established for the analysis of articaine (B41015) and its primary metabolite, articainic acid, in biological matrices, the future lies in methods that can precisely and accurately quantify the individual (S)- and (R)-enantiomers. farmaciajournal.comresearchgate.net
Future research will likely focus on the refinement and innovation of chiral separation techniques. The use of chiral stationary phases (CSPs) in HPLC is a promising avenue. For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown success in separating the enantiomers of various local anesthetics. Further development of novel CSPs with higher selectivity for articaine enantiomers will be crucial.
Capillary electrophoresis (CE) presents another powerful tool for chiral separations, offering high efficiency and minimal sample consumption. The incorporation of chiral selectors, such as cyclodextrins, into the background electrolyte has proven effective for the enantioseparation of numerous chiral drugs. taylorfrancis.com Future work could explore the utility of various modified cyclodextrins and other novel chiral selectors to develop a validated CE method for the routine analysis of (S)-Articaine hydrochloride in clinical and research settings.
Table 1: Emerging Stereoselective Analytical Techniques
| Technique | Principle | Potential Application for (S)-Articaine |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase | High-throughput analysis of enantiomeric purity and pharmacokinetic studies. |
| Capillary Electrophoresis (CE) | Differential migration in the presence of a chiral selector | Analysis of small volume samples; monitoring of stereoselective metabolism. |
Deeper Exploration of Stereospecific Molecular Interactions
Understanding how (S)-Articaine hydrochloride interacts with its biological targets at a molecular level is paramount to elucidating its unique therapeutic properties. The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in neuronal membranes. nih.gov However, the three-dimensional arrangement of the molecule can significantly influence its binding affinity and kinetics.
A pivotal area of future research involves the detailed investigation of the stereospecific interactions between the (S)-enantiomer and its binding site on the sodium channel. Computational modeling and molecular docking studies can provide valuable insights into the preferred orientation and binding energy of (S)-Articaine compared to its (R)-counterpart.
Table 2: Research Findings on Stereospecific Interactions
| Research Area | Key Findings | Future Research Directions |
|---|---|---|
| Langmuir Monolayer Studies | (S)-Articaine is located closer to the head group of POPS monolayers compared to the (R)-enantiomer. nih.gov | Investigation of interactions with a wider range of lipid compositions, including those mimicking specific neuronal membranes. |
Advancements in Stereoselective Synthesis for Industrial Production
The commercial viability of (S)-Articaine hydrochloride as a single-enantiomer drug hinges on the development of efficient and scalable stereoselective synthesis methods. Traditional synthetic routes for articaine hydrochloride produce a racemic mixture, requiring subsequent resolution steps that can be costly and inefficient. mayo.edu The future of industrial production lies in asymmetric synthesis, which directly generates the desired enantiomer in high purity.
One of the most promising approaches for the industrial-scale synthesis of chiral amines and amides is biocatalysis. nih.govjocpr.com The use of enzymes, such as lipases and transaminases, can offer high enantioselectivity under mild reaction conditions. nih.gov Future research should focus on identifying or engineering enzymes that can catalyze key steps in the synthesis of (S)-Articaine with high efficiency and stereospecificity. Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is another viable strategy that could be optimized for industrial application. acs.orgmdpi.com
Asymmetric hydrogenation using chiral metal catalysts is another powerful tool for establishing stereocenters. nih.gov The development of novel, highly active, and selective catalysts for the synthesis of key chiral intermediates of (S)-Articaine will be a significant area of research. The goal is to create a process that is not only efficient and high-yielding but also environmentally sustainable and economically feasible for large-scale production. rsc.org
Untapped Metabolic Pathways and Metabolite Characterization
The metabolism of articaine is primarily characterized by the rapid hydrolysis of its ester group by plasma esterases to form the inactive metabolite, articainic acid. acs.orgresearchgate.net This rapid inactivation is a key contributor to articaine's low systemic toxicity. researchgate.net However, the stereoselectivity of this metabolic pathway and the potential for other, as-yet-uncharacterized metabolic routes for the (S)-enantiomer remain largely unexplored.
Future research should investigate the stereoselective metabolism of articaine by butyrylcholinesterase, the primary enzyme responsible for its hydrolysis. nih.gov It is plausible that one enantiomer is a preferred substrate, leading to different rates of inactivation and potentially different clinical durations of action.
Furthermore, while hydrolysis is the major metabolic pathway, a small percentage of articaine is metabolized by hepatic cytochrome P450 (CYP) enzymes. liposuction101.com The specific CYP isozymes involved and their stereoselectivity towards articaine enantiomers are not well defined. Studies on other local anesthetics have shown that CYP enzymes can exhibit significant stereoselectivity. nih.gov A deeper investigation into the CYP-mediated metabolism of (S)-Articaine could reveal novel metabolites and potential drug-drug interactions. The glucuronidation of articainic acid is another metabolic step that warrants investigation for stereoselectivity. core.ac.uk Advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in identifying and characterizing these potential novel metabolites of (S)-Articaine. researchgate.net
Integration of Multi-Omics Data for Comprehensive Understanding
To achieve a holistic understanding of the biological effects of (S)-Articaine hydrochloride, future research must move beyond single-endpoint studies and embrace a systems biology approach through the integration of multi-omics data. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome to create a comprehensive picture of the cellular and systemic response to the drug.
Pharmacogenomic studies could identify genetic variations, for instance in sodium channel genes or metabolic enzymes like butyrylcholinesterase, that influence an individual's response to (S)-Articaine. mayo.edunih.gov This could pave the way for personalized local anesthesia, where the choice and dosage of anesthetic are tailored to a patient's genetic profile.
Proteomic analysis of neuronal cells exposed to (S)-Articaine can reveal changes in protein expression and signaling pathways that are specifically modulated by this enantiomer. frontiersin.org This could uncover novel mechanisms of action or off-target effects.
Metabolomic profiling can provide a detailed snapshot of the metabolic changes induced by (S)-Articaine in neuronal cells and at a systemic level. nih.govnih.gov This can help to identify biomarkers of efficacy and potential toxicity, as well as to further elucidate its metabolic fate.
The integration of these multi-omics datasets will be a powerful engine for discovery, enabling researchers to build comprehensive models of (S)-Articaine's action and to identify novel therapeutic targets and strategies for improving pain management. jocpr.com
Q & A
Q. How should Articaine hydrochloride solutions be prepared for in vivo studies, and what factors influence their stability?
Methodological Answer: For in vivo applications, Articaine hydrochloride is typically dissolved in sterile water or saline at concentrations of 1–4% (w/v) . To ensure stability:
- Use freshly prepared solutions to avoid hydrolysis, as ester groups in Articaine are prone to degradation.
- Adjust pH to 3.0–5.5 using hydrochloric acid or sodium hydroxide to mimic physiological compatibility .
- For subcutaneous administration in animal models (e.g., red deer), prepare working solutions at 40 mg/mL and validate concentrations via HPLC-MS to confirm stability .
Q. What are the primary mechanisms of Articaine hydrochloride in neural blockade?
Methodological Answer: Articaine inhibits voltage-gated sodium channels (Nav1.7 and Nav1.8 subtypes) by binding to the α-subunit’s inner pore, preventing depolarization . Key experimental approaches:
Q. What storage conditions are recommended for Articaine hydrochloride to maintain chemical integrity?
Methodological Answer:
- Store lyophilized powder at –20°C in airtight, light-protected containers to prevent oxidation and moisture absorption .
- Monitor degradation via periodic NMR or LC-MS analysis, focusing on the thiophene ring and ester bond integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical and clinical efficacy data for Articaine hydrochloride?
Methodological Answer: Discrepancies (e.g., higher clinical VAS scores vs. preclinical models) may arise from interspecies metabolic differences or dosing variability . Strategies:
- Conduct interspecies pharmacokinetic (PK) studies using microdialysis to measure tissue-specific drug levels (e.g., maxillary vs. systemic concentrations) .
- Perform meta-analyses of clinical trials (NCT data) to correlate dosing regimens (e.g., 4% solutions with epinephrine) with efficacy outliers .
Q. What analytical methods are optimal for detecting Articaine metabolites in non-human models?
Methodological Answer:
- HPLC-MS: Use reversed-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Calibrate with articainic acid (major metabolite) spiked into plasma matrices .
- Sample preparation: Acidify plasma with 0.1% formic acid, then extract via solid-phase extraction (SPE) to isolate metabolites. Validate recovery rates (≥85%) using deuterated internal standards .
Q. How can researchers design experiments to evaluate Articaine’s anti-inflammatory effects via NLRP3 inflammasome inhibition?
Methodological Answer:
- In vitro: Treat LPS-stimulated macrophages with Articaine (1–100 µM) and measure NLRP3, caspase-1, and IL-1β via ELISA/Western blot. Compare to MCC950 (NLRP3 inhibitor controls) .
- In vivo: Use murine acute kidney injury models (LPS-induced). Administer Articaine (10 mg/kg IV) and assess renal histopathology and cytokine profiles (TNF-α, IL-18) .
Q. What statistical approaches are recommended for analyzing interspecies pharmacokinetic data?
Methodological Answer:
- Non-compartmental analysis (NCA): Calculate AUC, Cmax, and t1/2 using Phoenix WinNonlin. Adjust for allometric scaling (e.g., red deer vs. human body mass) .
- Bayesian hierarchical modeling: Account for inter-individual variability in metabolic clearance rates, particularly in studies with small sample sizes (n < 10) .
Key Methodological Considerations
- Controlled Variables: In comparative studies, standardize anesthesia depth, injection site (e.g., mandibular vs. maxillary), and co-administered vasoconstrictors .
- Ethical Compliance: For animal studies, adhere to ARRIVE guidelines for PK/PD experiments, including sample size justification and humane endpoints .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
